2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
Overview
Description
2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide is a complex organic compound with a unique structure that includes a triazine ring, phenylamino groups, and a sulfanyl linkage
Preparation Methods
The synthesis of 2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with aniline to form 4,6-bis(phenylamino)-1,3,5-triazine. This intermediate is then reacted with a thiol compound to introduce the sulfanyl group. Finally, the resulting compound is coupled with 2,5-dimethoxyaniline under appropriate conditions to yield the target compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.
Chemical Reactions Analysis
2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylamino groups can participate in electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving sulfanyl and triazine groups.
Industry: It can be used in the production of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and phenylamino groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar compounds include other triazine derivatives with phenylamino and sulfanyl groups. For example:
- 2-{[4,6-bis(4-methoxyphenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide
- 2-{[4,6-bis(4-methylphenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide These compounds share structural similarities but may differ in their reactivity, biological activity, and potential applications. The unique combination of functional groups in 2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide makes it particularly interesting for research and development.
Properties
IUPAC Name |
2-[(4,6-dianilino-1,3,5-triazin-2-yl)sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3S/c1-33-19-13-14-21(34-2)20(15-19)28-22(32)16-35-25-30-23(26-17-9-5-3-6-10-17)29-24(31-25)27-18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,28,32)(H2,26,27,29,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVFUNGMLWCMGQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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